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Potassium cinnamate

Food Preservation Antimicrobial Efficacy E. coli

Neutral-pH food systems challenge conventional preservatives. Potassium cinnamate (CAS 16089-48-8) offers pH-independent antimicrobial activity. • MIC 1 mg/mL vs B. cereus (4× more potent than potassium sorbate) • MIC 250 μg/mL vs S. cerevisiae • Industrially scalable synthesis (≤95.9% yield) Ensures shelf-life without compromising clean-label goals.

Molecular Formula C9H7KO2
Molecular Weight 186.25 g/mol
CAS No. 16089-48-8
Cat. No. B096150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium cinnamate
CAS16089-48-8
Synonymscinnamic acid
cinnamic acid, (trans)-(E)-isomer
cinnamic acid, (Z)-isomer
cinnamic acid, 13C-labeled cpd
cinnamic acid, 14C-labeled cpd
cinnamic acid, 14C-labeled cpd (E)-isomer
cinnamic acid, 2-(13)C-labeled cpd
cinnamic acid, 2-(14)C-labeled cpd
cinnamic acid, 3-(14)C-labeled cpd
cinnamic acid, 3H-labeled cpd (E)-isomer
cinnamic acid, 3H-labeled cpd (Z)-isomer
cinnamic acid, ion(1-)
cinnamic acid, ion(1-)-(E)-isomer
cinnamic acid, nickel (+2) salt
cinnamic acid, potassium salt
cinnamic acid, sodium salt
cinnamic acid, sodium salt(E)-isomer
cinnamic acid, sodium salt(Z)-isomer
cinnamic acid, zinc salt(E)-isome
Molecular FormulaC9H7KO2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)[O-].[K+]
InChIInChI=1S/C9H8O2.K/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1/b7-6+;
InChIKeyIWHVCHNCTHGORM-UHDJGPCESA-M
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium Cinnamate (CAS 16089-48-8): Technical Baseline and Procurement Context for the Cinnamate Salt Class


Potassium cinnamate (CAS 16089-48-8), the potassium salt of trans-cinnamic acid, is a white crystalline powder with the molecular formula C₉H₇KO₂ and a molecular weight of 186.25 g/mol . It is characterized by high water solubility and a distinct cinnamon-like aroma [1]. As a member of the cinnamate derivative class, it is primarily positioned as a broad-spectrum antimicrobial agent against foodborne pathogens and spoilage organisms, including bacteria, yeasts, and molds . Its synthesis typically involves the neutralization of cinnamic acid with potassium hydroxide, a process that can be optimized for high yield and industrial scalability .

Potassium Cinnamate vs. Class Analogs: Why Interchangeability in Formulation is Not Supported by Evidence


Substituting potassium cinnamate with other cinnamate salts (e.g., sodium cinnamate) or common food preservatives (e.g., potassium sorbate, sodium benzoate) is not straightforward due to quantifiable differences in antimicrobial potency, spectrum of activity, and metabolic fate. The potassium counterion imparts distinct physicochemical properties, such as higher water solubility compared to sodium or calcium salts, which directly affects bioavailability and formulation ease in aqueous food systems . Furthermore, head-to-head studies demonstrate that potassium cinnamate achieves significantly lower Minimum Inhibitory Concentrations (MICs) against key foodborne pathogens compared to its closest commercial alternatives, making generic substitution a potential compromise to preservative efficacy and product shelf-life [1]. The specific quantitative evidence outlined below substantiates why this specific compound, rather than a class analog, is the superior choice for targeted applications.

Quantitative Differentiation Guide for Potassium Cinnamate (CAS 16089-48-8) Against Key Comparators


Superior Antibacterial Efficacy Against Escherichia coli Compared to Sodium Benzoate and Potassium Sorbate

In a direct head-to-head comparison against E. coli, potassium cinnamate demonstrated significantly higher inhibition rates than sodium benzoate and potassium sorbate. At a concentration of 4 g/kg, the inhibition rate of potassium cinnamate was 85.09% ± 0.79%, compared to 66.39% ± 2.51% for sodium benzoate and 58.2% ± 0.58% for potassium sorbate [1].

Food Preservation Antimicrobial Efficacy E. coli

Lower Minimum Inhibitory Concentration (MIC) Against Foodborne Pathogens Compared to Potassium Sorbate

Potassium cinnamate exhibits a more potent antimicrobial effect, requiring a lower concentration to inhibit the growth of key pathogens. Against B. cereus, the MIC of potassium cinnamate is 1 mg/mL, which is 2-fold lower than sodium benzoate (2 mg/mL) and 4-fold lower than potassium sorbate (4 mg/mL) [1].

Food Safety MIC Bacillus cereus Staphylococcus aureus

Broad-Spectrum Antifungal Activity Against Saccharomyces cerevisiae with a Very Low MIC of 250 μg/mL

Potassium cinnamate demonstrates potent antifungal activity, with an MIC of 250 μg/mL against the common spoilage yeast Saccharomyces cerevisiae [1]. This is in contrast to the higher MICs observed for bacteria in the same study (5-10 mg/mL), highlighting its particular efficacy against yeast. While direct MIC comparators for S. cerevisiae were not provided, this low MIC is class-level evidence of its strong antifungal profile relative to other food preservatives.

Antifungal Yeast Saccharomyces cerevisiae

Superior pH-Independent Antimicrobial Activity Compared to Traditional Organic Acid Preservatives

Unlike many organic acid preservatives (e.g., potassium sorbate, sodium benzoate) whose antimicrobial activity is highly dependent on an acidic pH and decreases significantly in neutral conditions, potassium cinnamate maintains its antimicrobial potency across a broad pH range from 2 to 7 [1][2].

pH stability Food Formulation Neutral pH Foods

Favorable Safety Profile: Low Hemolytic Activity and High Cell Viability at Active Concentrations

Toxicological assessments indicate a high safety margin for potassium cinnamate. At an effective antimicrobial concentration of 8 mg/mL, it caused only a 3.31% ± 0.17% hemolysis rate in rabbit red blood cells and maintained a cell viability of 86.94% ± 0.21% in K562 human leukemic cells [1]. Its active component, cinnamic acid, has been recognized as Generally Recognized As Safe (GRAS) by FEMA since 1965 .

Toxicology Safety Cytotoxicity GRAS

Potassium Cinnamate (CAS 16089-48-8): Validated High-Value Industrial and Research Applications


Clean-Label Preservation of Neutral-pH and Dairy-Based Products

Due to its demonstrated pH-independent antimicrobial activity [1], potassium cinnamate is a superior choice for preserving neutral-pH food systems such as dairy products, meat analogs, and ready-to-drink beverages. Unlike potassium sorbate or sodium benzoate, which lose significant efficacy above pH 5.5, potassium cinnamate maintains potent inhibition of spoilage bacteria and yeast [2], enabling manufacturers to reduce synthetic additive loads and achieve cleaner product labels without compromising shelf-life.

Synergistic Formulations for Enhanced Control of Bacillus cereus in Processed Foods

The extremely low MIC of potassium cinnamate against the heat-resistant, spore-forming pathogen B. cereus (1 mg/mL, compared to 4 mg/mL for potassium sorbate) [3] makes it a critical component in preservation systems for thermally processed foods like canned goods, soups, and sauces. Its potent anti-biofilm activity [4] further suggests it can be used at sub-inhibitory concentrations in combination with other hurdles (e.g., mild heat, reduced water activity) to prevent pathogen outgrowth during extended storage, a strategy validated in studies on apple jam preservation with synergistic combinations [5].

High-Value Preservation in Beverages and Fermented Products Prone to Yeast Spoilage

The potent antifungal activity, as evidenced by an MIC of just 250 μg/mL against S. cerevisiae [6], positions potassium cinnamate as a targeted solution for yeast spoilage in high-value beverage applications like craft beers, non-alcoholic fermented drinks, and fruit juices. This allows for effective preservation at very low concentrations, minimizing any potential impact on the product's delicate flavor profile and aligning with consumer demand for minimally processed, preservative-conscious beverages.

Scalable Industrial Manufacturing via Optimized Synthesis Routes

For procurement and supply chain specialists, the availability of high-yield, industrially scalable synthesis methods is a key differentiator. Patented processes for potassium cinnamate production, such as the catalyzed oxidation method, report yields as high as 95.9% [7], ensuring consistent quality and cost-effective supply. This is a significant advantage over more complex or lower-yielding routes for other cinnamate derivatives, providing procurement confidence for large-scale industrial applications in food and agriculture.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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